molecular formula C12H16FNO B1167586 mycoside G CAS No. 117277-41-5

mycoside G

Numéro de catalogue: B1167586
Numéro CAS: 117277-41-5
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Description

Mycoside G is a phenolic glycolipid (PGL) first identified in Mycobacterium marinum and M. balnei through column chromatography and infrared spectroscopy . Structurally, it consists of a glycosylated phthiocerol dimycocerosate core, similar to other mycobacterial glycolipids, but distinct in its glycosyl moiety. Mycoside G is taxonomically significant, as its presence in M. marinum and M. ulcerans underscores their phylogenetic relationship . Despite structural similarities to Mycosides A and B, Mycoside G lacks immunogenicity in rabbits, unlike other glycolipid fractions (e.g., G5) from M. marinum that exhibit species-specific antigenicity .

Propriétés

Numéro CAS

117277-41-5

Formule moléculaire

C12H16FNO

Synonymes

mycoside G

Origine du produit

United States

Analyse Des Réactions Chimiques

Structural Characteristics

Mycoside G consists of a glycolipid core with a sugar moiety that differentiates it from other mycosides. Key features include:

  • Core structure : A phthiocerol dimycocerosate backbone, common in mycobacterial lipids .

  • Sugar moiety : A 6-deoxy-α-L-talosyl unit, which may undergo acetylation or methylation modifications .

  • Peptidolipid component : A tripeptide chain (D-Phe-D-allo-Thr-D-Ala) linked to the lipid core .

Comparative Structural Table

FeatureMycoside GMycosides A/B
Sugar moiety6-Deoxy-α-L-talose3-O-Methyl-α-L-rhamnose
ModificationsAcetylation at C2/C4Methylation at C3/C4
Lipid backbonePhthiocerol dimycocerosatePhthiocerol dimycocerosate
Biological sourceM. marinum, M. balneiM. tuberculosis

Hydrolysis Reactions

  • Glycosidic bond cleavage : Acidic or enzymatic hydrolysis releases the talose unit. Enzymes like α-L-talosidases selectively target the glycosidic linkage .

  • Ester bond cleavage : Alkaline hydrolysis (saponification) disrupts ester bonds in the lipid backbone, yielding free fatty acids and phthiocerol .

Acetylation and Methylation

  • Acetylation : Reacts with acetic anhydride to form 2-O-acetyl or 4-O-acetyl derivatives, altering solubility and antigenicity .

  • Methylation : Treatment with methyl iodide introduces methyl groups at hydroxyl positions, critical for serological specificity .

Oxidation Reactions

  • Periodate oxidation : Cleaves vicinal diols in the sugar moiety, confirming the presence of α-L-talose .

  • Ozonolysis : Targets unsaturated bonds in the lipid chain, aiding structural elucidation .

Key Synthetic Challenges

  • Stereochemical complexity : The α-L-talose unit requires asymmetric synthesis techniques, such as Sharpless dihydroxylation or enzymatic resolution .

  • Lipid assembly : Julia–Kocienski olefination and diimide reduction are employed to construct cyclopropane-containing mycocerosates .

Analytical Techniques

TechniqueApplicationFindings
Infrared (IR) Spectroscopy Identifies ester (1740 cm⁻¹) and glycosidic (1070 cm⁻¹) bonds .Confirmed lipid and carbohydrate components.
Mass Spectrometry (MS) FAB-MS reveals molecular ions at m/z 1,200–1,500 .Validated lipid backbone and sugar modifications.
NMR Spectroscopy ¹H/¹³C NMR resolves acetyl (δ 2.1 ppm) and methyl (δ 3.3 ppm) groups .Mapped substitution patterns on the talose unit.

Biological and Immunochemical Relevance

  • Antigenicity : The 3,4-di-O-methyl-α-L-rhamnose epitope in related glycopeptidolipids drives serological cross-reactivity .

  • Role in pathogenicity : Mycoside G modulates host immune responses by masking underlying cell-wall components .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Mycoside G shares functional and structural features with other mycobacterial glycolipids, but key differences define its biological and taxonomic roles. Below is a comparative analysis:

Table 1: Comparative Analysis of Mycoside G and Related Glycolipids

Compound Structure Occurrence Antigenicity Taxonomic Relevance
Mycoside G 3-O-methyl-α-L-rhamnosyl phenol phthiocerol diphthioceranate M. marinum, M. balnei, M. ulcerans Non-immunogenic in rabbits Links M. marinum and M. ulcerans
Mycoside B 2-O-methyl-β-rhamnosyl-phenolphthiocerol dimycocerosate M. bovis BCG, minor in M. tuberculosis Associated with pathogenicity in M. tuberculosis Distinguishes M. bovis BCG from other strains
PGL-tb Phenolphthiocerol dimycocerosate with trisaccharide moiety M. tuberculosis Immunogenic; implicated in host immune evasion Marker for M. tuberculosis virulence
Phthiocerol Dimycocerosate Lipid core without glycosylation M. tuberculosis, M. bovis, M. marinum Non-antigenic; structural role in cell wall Ubiquitous in pathogenic mycobacteria

Key Findings :

Structural Variations: Mycoside G differs from Mycoside B and PGL-tb in glycosylation patterns. Mycoside G features a 3-O-methyl-α-L-rhamnose group, whereas Mycoside B has a 2-O-methyl-β-rhamnose . PGL-tb contains a trisaccharide, enhancing its interaction with host cells . The lipid core (phthiocerol dimycocerosate) is conserved across these compounds but is unmodified in non-glycosylated forms .

Biological Roles: Immunogenicity: Unlike PGL-tb and Mycoside B, which modulate host immune responses, Mycoside G lacks immunogenicity, suggesting a structural or protective role instead . Pathogenicity: Mycoside B and PGL-tb are linked to virulence in M. tuberculosis and M. bovis, while Mycoside G’s role remains unclear, though it may aid in environmental adaptation of M. marinum .

Taxonomic Significance: Mycoside G’s exclusive presence in M. marinum, M. balnei, and M. ulcerans supports reclassification of these species as closely related . Mycoside B and PGL-tb serve as markers for M. bovis and M. tuberculosis, respectively, aiding in strain differentiation .

Q & A

Q. How can researchers characterize the structural properties of Mycoside G using spectroscopic methods?

To elucidate the molecular structure of Mycoside G, employ a combination of nuclear magnetic resonance (NMR) for carbon/hydrogen backbone analysis and mass spectrometry (MS) for molecular weight determination. Prioritize 2D NMR techniques (e.g., COSY, HSQC) to resolve complex glycosidic linkages and acyl groups. Cross-validate findings with X-ray crystallography if crystalline forms are obtainable .

Q. What experimental design is recommended for assessing Mycoside G’s antimicrobial activity in vitro?

Use a biphasic approach :

  • Screening phase : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive, Gram-negative, and mycobacterial strains. Include positive (e.g., rifampicin) and negative controls.
  • Validation phase : Replicate findings in independent labs to rule out batch-specific variability. Address confounding factors like solvent interference (e.g., DMSO cytotoxicity) by including solvent-only controls .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Mycoside G bioactivity studies?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50/EC50 values. Use tools like GraphPad Prism or R’s drc package. For reproducibility, report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Compare results with published data to identify outliers or methodological discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in Mycoside G’s reported bioactivity across studies?

Conduct a systematic review with meta-analysis:

  • Data harmonization : Normalize variables (e.g., bacterial strain ATCC numbers, incubation time).
  • Subgroup analysis : Stratify data by experimental conditions (e.g., aerobic vs. anaerobic cultures).
  • Bias assessment : Use tools like ROBINS-I to evaluate study quality. If heterogeneity persists, perform in vitro replication under standardized protocols .

Q. What strategies optimize Mycoside G’s synthetic or biosynthetic production for mechanistic studies?

For biosynthesis:

  • Strain engineering : Use CRISPR-Cas9 to overexpress putative gene clusters in native hosts (e.g., Mycobacterium spp.).
  • Fermentation optimization : Test carbon/nitrogen ratios and oxygen levels via response surface methodology (RSM).
    For chemical synthesis:
  • Employ retrosynthetic analysis to identify feasible routes, prioritizing modular glycosylation strategies .

Q. How should researchers integrate multi-omics data to explore Mycoside G’s mode of action?

Adopt a multi-layered approach :

  • Transcriptomics : Identify differentially expressed genes in treated vs. untreated bacteria (RNA-seq).
  • Proteomics : Use LC-MS/MS to detect protein abundance changes, focusing on cell wall biosynthesis pathways.
  • Metabolomics : Map metabolic flux alterations via GC-MS or NMR.
    Integrate datasets using tools like Cytoscape for network analysis, and validate hypotheses with targeted gene knockouts .

Methodological and Literature Review Questions

Q. What search strategies ensure comprehensive retrieval of Mycoside G literature in Google Scholar?

  • Use Boolean operators : ("Mycoside G" OR "Glycopeptide G") AND ("biosynthesis" OR "bioactivity").
  • Limit searches by year (e.g., 2015–2025) and exclude non-peer-reviewed sources with -review -patent.
  • Track citations via Google Scholar Alerts and cross-reference with PubMed/Scopus to mitigate coverage gaps .

Q. How should researchers address ethical considerations when using Mycoside G in human cell line studies?

  • Protocol compliance : Adhere to institutional review board (IRB) guidelines for biosafety (e.g., BSL-2 for aerosol-prone procedures).
  • Data transparency : Disclose cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing) in publications .

Data Management and Reproducibility

Q. What practices enhance the reproducibility of Mycoside G’s chromatographic purification?

  • Documentation : Record HPLC parameters (column type, gradient, flow rate) in detail.
  • Open data : Deposit raw chromatograms in repositories like Zenodo.
  • Collaborative validation : Share protocols with independent labs via protocols.io .

Q. How can researchers curate conflicting spectral data (NMR/MS) for Mycoside G in public databases?

  • Metadata standardization : Annotate spectra with solvent, temperature, and instrument model.
  • Community platforms : Upload data to platforms like GNPS, noting discrepancies and proposing resolution strategies .

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